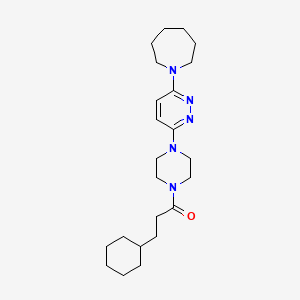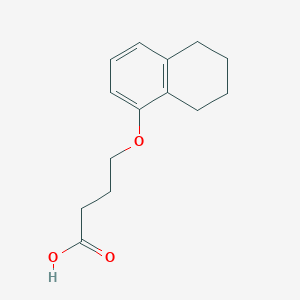![molecular formula C28H28N6O2S B2711189 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone CAS No. 1223947-77-0](/img/no-structure.png)
2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone is a useful research compound. Its molecular formula is C28H28N6O2S and its molecular weight is 512.63. The purity is usually 95%.
BenchChem offers high-quality 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The synthesis of related pyrazoline, pyrazole, and triazoloquinazolinone derivatives involves multistep reactions starting from specific ketones, hydrazines, and various other reagents. These compounds exhibit significant chemical diversity and can be tailored to achieve desired physical and chemical properties. Studies like those by Hassan et al. (2013) and Chebanov et al. (2008) have explored the chemical synthesis routes and the structural characterization of these compounds, providing a foundation for understanding their reactivity and potential applications in further scientific research.
Biological Activities
Several studies have been conducted to evaluate the biological activities of these compounds, including their antimicrobial, antifungal, and anticancer properties. For instance, Hassan et al. (2013) found that some newly synthesized compounds showed antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as yeast-like fungi. This suggests the potential for these compounds to be developed into new antimicrobial agents. Similarly, Guggilapu et al. (2016) explored the synthesis of functionalized dihydropyrimidinones and polyhydroquinolines, highlighting their biological significance and potential fluorescence and cytotoxic activities.
Anticoronavirus and Antitumoral Activities
Recent research by Jilloju et al. (2021) has also identified certain derivatives as having promising in vitro anticoronavirus and antitumoral activities. This highlights the potential of these compounds in the development of new therapeutic agents against viruses and cancer.
Enzymic Effects
The enzymic effects of novel quinolinyl chalcone derivatives, as explored by Ismail (2002), indicate that these compounds can influence the reactivity of specific enzymes, suggesting potential applications in enzyme modulation and drug development.
Potential Applications
The diverse chemical structures and biological activities of these compounds indicate their potential for a wide range of applications in pharmaceuticals, including as anticancer, antimicrobial, and antiviral agents. Their chemical properties also suggest possibilities in materials science, such as in the development of fluorescent materials or as intermediates in the synthesis of more complex organic molecules.
For detailed studies and references:
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol, which is synthesized from 4-butoxyaniline and 2-chloro-5-nitrobenzoic acid. The second intermediate is a 3,4-dihydroquinolin-1(2H)-one, which is synthesized from 2-aminobenzophenone and ethyl acetoacetate. These two intermediates are then coupled using 2-bromo-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone to form the final product.", "Starting Materials": [ "4-butoxyaniline", "2-chloro-5-nitrobenzoic acid", "2-aminobenzophenone", "ethyl acetoacetate", "2-bromo-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone" ], "Reaction": [ "Synthesis of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol:", "Step 1: 4-butoxyaniline is reacted with 2-chloro-5-nitrobenzoic acid in the presence of a base such as potassium carbonate and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding amide intermediate.", "Step 2: The amide intermediate is then reduced using a reducing agent such as sodium dithionite to form the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol.", "Synthesis of 3,4-dihydroquinolin-1(2H)-one:", "Step 1: 2-aminobenzophenone is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the corresponding enamine intermediate.", "Step 2: The enamine intermediate is then cyclized using an acid catalyst such as sulfuric acid to form the 3,4-dihydroquinolin-1(2H)-one.", "Coupling of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol and 3,4-dihydroquinolin-1(2H)-one:", "Step 1: The pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol and 3,4-dihydroquinolin-1(2H)-one are reacted with 2-bromo-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone in the presence of a base such as potassium carbonate and a palladium catalyst to form the final product, 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone." ] } | |
CAS-Nummer |
1223947-77-0 |
Produktname |
2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone |
Molekularformel |
C28H28N6O2S |
Molekulargewicht |
512.63 |
IUPAC-Name |
2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone |
InChI |
InChI=1S/C28H28N6O2S/c1-2-3-17-36-22-12-10-20(11-13-22)23-18-25-27-29-30-28(33(27)15-16-34(25)31-23)37-19-26(35)32-14-6-8-21-7-4-5-9-24(21)32/h4-5,7,9-13,15-16,18H,2-3,6,8,14,17,19H2,1H3 |
InChI-Schlüssel |
DQOQELVSUQURJZ-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)N5CCCC6=CC=CC=C65)C3=C2 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}-N,N-dimethylamine](/img/structure/B2711107.png)
![N-(1H-indazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2711108.png)

![2-{[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2711113.png)

![N-(4-methoxyphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2711115.png)
![2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]acetamide](/img/structure/B2711116.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-ethoxyphenoxy)acetamide](/img/structure/B2711117.png)
![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2711121.png)
![3-(4-methylphenyl)-2H-chromeno[2,3-d]pyrimidine-2,5(3H)-dione](/img/structure/B2711124.png)

![5-(3,4-Dimethoxyphenyl)-7-ethoxy-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2711128.png)
